3-(4-n-Butoxy-3-methylphenyl)-1-propene
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Description
3-(4-n-Butoxy-3-methylphenyl)-1-propene is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.
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Biological Activity
3-(4-n-Butoxy-3-methylphenyl)-1-propene, a compound characterized by its unique structural features, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its antimicrobial, anticancer, and other relevant biological properties, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is defined by its propene backbone substituted with a butoxy and a methyl group on the phenyl ring. This specific arrangement contributes to its biological activity, particularly in how it interacts with various biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related chalcone derivatives demonstrate strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for these compounds typically range from 1 to 8 µg/mL, highlighting their potency against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 1 | S. aureus |
Compound B | 2 | E. coli |
Compound C | 8 | Salmonella enterica |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways and enzyme activities. For example, certain structural modifications in similar compounds have been linked to enhanced cytotoxicity against various cancer cell lines .
In a case study involving indolyl-pyridinyl-propenones, it was found that specific substitutions could significantly alter the biological profile of the compounds, leading to increased efficacy in inducing cancer cell death .
The mechanism of action for this compound likely involves interaction with cellular receptors or enzymes, leading to altered biochemical pathways. The presence of the butoxy group may enhance lipophilicity, facilitating better membrane penetration and receptor binding .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of related compounds, revealing that hydrophobic properties play a crucial role in their biological efficacy. Compounds with medium hydrophobicity often exhibited the highest antibacterial activity due to improved interaction with bacterial membranes .
Case Studies
- Antibacterial Activity : A study comparing various derivatives showed that those with alkyl substitutions had enhanced antibacterial properties against Staphylococcus aureus, with MIC values significantly lower than those without such modifications.
- Cytotoxicity in Cancer Cells : In vitro experiments demonstrated that certain derivatives induced significant cell death in glioblastoma cells, suggesting potential for therapeutic applications.
Properties
IUPAC Name |
1-butoxy-2-methyl-4-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-4-6-10-15-14-9-8-13(7-5-2)11-12(14)3/h5,8-9,11H,2,4,6-7,10H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJVTGHZXAQUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.